

Tirabrutinib: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tirabrutinib (GS-4059/ONO-4059) is a potent and selective second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma and Waldenström's macroglobulinemia.[1][3] This technical guide provides an in-depth overview of **Tirabrutinib**'s chemical properties, a detailed synthesis pathway, and its mechanism of action, including its effects on downstream signaling pathways. The information is intended to support researchers and professionals in the field of drug development.

Chemical Structure and Properties

Tirabrutinib is a purinone derivative with the systematic IUPAC name 6-amino-9-[(3R)-1-(but-2-ynoyl)pyrrolidin-3-yl]-7-(4-phenoxyphenyl)purin-8-one.[3]

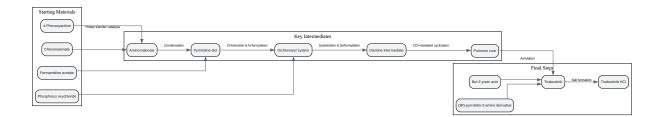
Property	Value
Molecular Formula	C25H22N6O3
Molecular Weight	454.49 g/mol
CAS Number	1351636-18-4
Appearance	Solid powder



Synthesis Pathway

The synthesis of **Tirabrutinib** is a multi-step process that begins with 4-phenoxyaniline. The overall pathway involves the construction of the purinone core, followed by the introduction of the chiral pyrrolidine moiety and the but-2-ynoyl group.

A kilogram-scale synthesis has been described, commencing with 4-phenoxyaniline.[1] This is reacted with a chloromalonate in the presence of a phase transfer catalyst to form an aminomalonate.[1] Condensation with formamidine acetate yields a pyrimidine intermediate with an 87% yield.[1] This intermediate is then converted to a dichloroaryl system using phosphorus oxychloride, which also results in N-formylation of the aniline nitrogen.[1] Subsequent substitution, deprotection, and cyclization steps lead to the formation of the purinone core.[1] The final steps involve the introduction of the chiral pyrrolidine and the but-2-ynoyl group via an amidation reaction to yield **Tirabrutinib**, which is then converted to its hydrochloride salt.[1]



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Figure 1: Tirabrutinib Synthesis Workflow.

Biological Activity and Selectivity

Tirabrutinib is a highly selective inhibitor of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway.[2] It forms an irreversible covalent bond with the cysteine residue Cys481 in the active site of BTK.[1]

Kinase Inhibition Profile

The inhibitory activity of **Tirabrutinib** has been evaluated against a panel of kinases, demonstrating high selectivity for BTK.

Kinase	IC50 (nM)	Selectivity vs. BTK
ВТК	2.2	1
TEC	-	>1
BMX	-	>1
ITK	-	>200
JAK3	-	>200
LCK	-	>200
FYN	-	>700
LYN	-	>700
EGFR	-	>3597
ERBB2	-	>3097
ERBB4	-	64
CSK	-	162

Data compiled from multiple sources.[4][5]

Cellular Activity



In cellular assays, **Tirabrutinib** has been shown to inhibit the proliferation of various B-cell lymphoma cell lines.

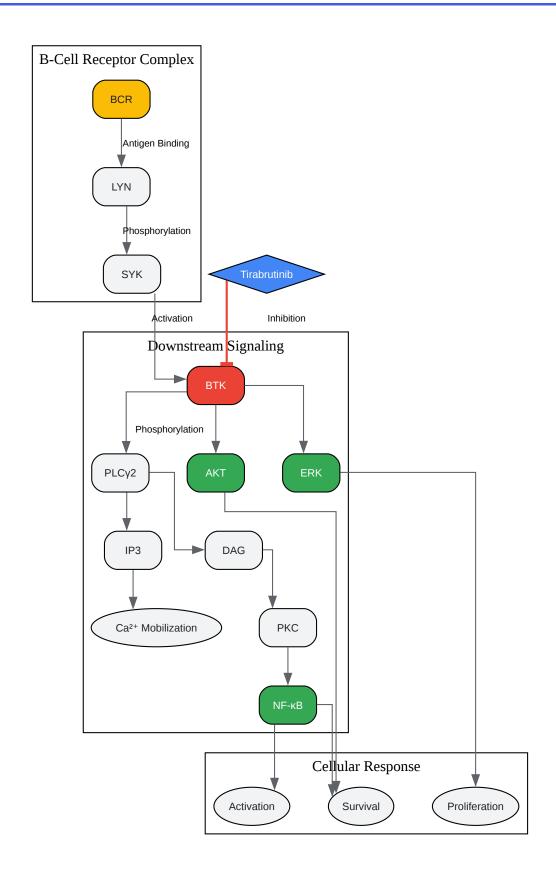
Cell Line	IC50 (nM)
TMD8 (ABC-DLBCL)	3.59
U-2932 (ABC-DLBCL)	27.6
OCI-Ly10 (ABC-DLBCL)	~3000
HBL1 (ABC-DLBCL)	~3000
Pfeiffer (GCB-DLBCL)	~3000
REC1 (MCL)	33

Data from a study on hematopoietic cell lines.[6]

Mechanism of Action and Signaling Pathway

Tirabrutinib exerts its therapeutic effect by inhibiting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] The BCR pathway is essential for the proliferation, survival, and activation of B-cells.[1] By irreversibly binding to BTK, **Tirabrutinib** blocks the downstream signaling cascade, leading to the downregulation of pathways including those mediated by AKT, ERK, and NF-κB.[4][5] This ultimately results in the inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.[1]





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